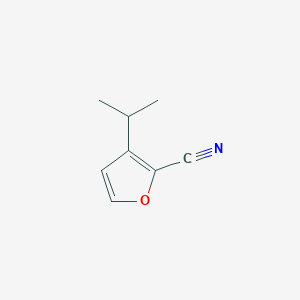

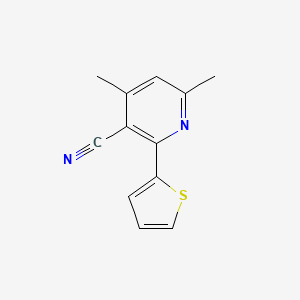

3-(Propan-2-yl)furan-2-carbonitrile

Descripción general

Descripción

3-(Propan-2-yl)furan-2-carbonitrile is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of furan derivatives like 3-(Propan-2-yl)furan-2-carbonitrile can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(Propan-2-yl)furan-2-carbonitrile consists of a furan ring with a carbonitrile group attached to the 2-position and a propan-2-yl group attached to the 3-position .Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación

Material Science

3-(Propan-2-yl)furan-2-carbonitrile: is a compound that has potential applications in material science, particularly in the development of new materials with unique properties. Its furan ring structure could be utilized in the synthesis of polymers or co-polymers that exhibit high thermal stability and chemical resistance . The nitrile group could also serve as a reactive site for further functionalization, leading to materials with tailored surface properties for specific applications.

Industrial Chemistry

In industrial chemistry, 3-(Propan-2-yl)furan-2-carbonitrile may be used as an intermediate in the synthesis of various industrial chemicals. Its structural features make it a candidate for the production of corrosion inhibitors, which are essential in protecting metals and alloys in industrial processes . Additionally, its potential to form complexes with metals could be explored for catalysis in organic reactions.

Pharmaceuticals

The pharmaceutical industry could benefit from 3-(Propan-2-yl)furan-2-carbonitrile as a building block for drug development. The furan ring is a common motif in many biologically active compounds, and the presence of the nitrile group opens up possibilities for creating a wide range of pharmacophores. It could be used to synthesize molecules with potential anti-inflammatory, analgesic, or antipyretic activities .

Organic Semiconductors

3-(Propan-2-yl)furan-2-carbonitrile: might find applications in the field of organic semiconductors. Its conjugated system could contribute to charge transport properties, making it a valuable component in the design of organic semiconductor materials. These materials are crucial for the development of flexible electronic devices .

Organic Field-Effect Transistors (OFETs)

The electronic properties of 3-(Propan-2-yl)furan-2-carbonitrile could be harnessed in the development of OFETs. The furan ring can participate in π-π stacking interactions, which are important for the charge carrier mobility in OFETs. This could lead to the creation of high-performance transistors with improved efficiency and stability .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 3-(Propan-2-yl)furan-2-carbonitrile could be used to synthesize emissive materials. The furan ring’s ability to stabilize excited states might be advantageous in achieving high luminance and color purity. The compound’s molecular structure could be fine-tuned to optimize its electroluminescent properties, contributing to the advancement of OLED displays .

Propiedades

IUPAC Name |

3-propan-2-ylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXKKAMULAUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(OC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)furan-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

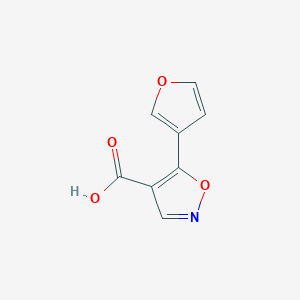

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1447542.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)